3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one
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Overview
Description
3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one is a complex organic compound that features a piperazine ring substituted with a 2,3-dimethylphenyl group and a pyrrolidinone ring substituted with a trifluoroethyl group
Preparation Methods
The synthesis of 3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Industrial production methods may involve parallel solid-phase synthesis and photocatalytic synthesis to achieve higher yields and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common reagents and conditions used in these reactions include basic or acidic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in studies involving receptor binding and enzyme inhibition.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring allows for binding to various receptors, while the trifluoroethyl group can enhance its lipophilicity, improving its ability to cross cell membranes. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other piperazine derivatives and pyrrolidinone derivatives. For example:
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds also feature a piperazine ring and have been studied for their receptor binding properties.
1-(2-Pyrimidyl)piperazine: Another piperazine derivative used in various chemical and biological studies.
The uniqueness of 3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one lies in its specific substitution pattern, which can confer unique binding properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C18H24F3N3O |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C18H24F3N3O/c1-13-4-3-5-15(14(13)2)22-8-10-23(11-9-22)16-6-7-24(17(16)25)12-18(19,20)21/h3-5,16H,6-12H2,1-2H3 |
InChI Key |
BCNWSUGGRZTVSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C3CCN(C3=O)CC(F)(F)F)C |
Origin of Product |
United States |
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